[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
説明
The compound [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone features a methanone core bridging a 4-(3-methoxyphenyl)piperazine moiety and a 4-methyl-2-(pyrrol-1-yl)thiazole group. This structure combines a piperazine ring (known for modulating receptor binding in pharmaceuticals) with a thiazole heterocycle (common in bioactive molecules). The 3-methoxy substitution on the phenyl ring and the pyrrole appendage on the thiazole distinguish it from related compounds. Below, we compare its structural, synthetic, and physicochemical attributes with analogs.
特性
分子式 |
C20H22N4O2S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
[4-(3-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C20H22N4O2S/c1-15-18(27-20(21-15)24-8-3-4-9-24)19(25)23-12-10-22(11-13-23)16-6-5-7-17(14-16)26-2/h3-9,14H,10-13H2,1-2H3 |
InChIキー |
DRNAKTLKYRROLL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
準備方法
Reaction Monitoring
Spectral Characterization
Alternative Synthetic Routes
Route A: One-Pot Thiazole-Piperazine Assembly
Route B: Microwave-Assisted Synthesis
Industrial-Scale Considerations
化学反応の分析
反応の種類
[4-(3-メトキシフェニル)ピペラジノ][4-メチル-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-イル]メタノンは、次のような様々な化学反応を受けることができます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤、溶媒が含まれます。これらの反応の条件は、目的の結果によって異なり、温度、圧力、反応時間は重要な因子です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は様々な酸化誘導体を生成する可能性があり、置換反応は様々な置換化合物を生成する可能性があります。
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Antitumor Activity
Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by interacting with various biochemical pathways. The compound may influence cell cycle regulation and promote pro-apoptotic signaling.
Mechanism of Action :
- Induction of S phase arrest
- Up-regulation of pro-apoptotic proteins
- Down-regulation of anti-apoptotic proteins
- Activation of caspase pathways leading to mitochondrial dysfunction and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of synthesized thiazole derivatives, several compounds demonstrated potent activity against resistant strains of bacteria. The study utilized a serial dilution method to determine the Minimum Inhibitory Concentration (MIC), revealing that compounds with structural similarities to [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone exhibited MIC values comparable to established antibiotics .
Case Study 2: Antitumor Mechanisms
A research project focused on the antitumor properties of thiazole-based compounds reported significant cytotoxic effects against various cancer cell lines. The study highlighted how these compounds could induce apoptosis through mitochondrial pathways and suggested that [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone might serve as a lead compound for developing novel anticancer agents .
作用機序
[4-(3-メトキシフェニル)ピペラジノ][4-メチル-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-イル]メタノンの作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、様々な生物学的経路を調節し、観測された効果をもたらす可能性があります。たとえば、特定の酵素や受容体を阻害し、細胞プロセスやシグナル伝達経路に影響を与える可能性があります。
類似化合物との比較
Structural Analogues
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (Y041-9292)
- Key Differences: Piperazine vs. Substituent: A 4-chlorophenyl group replaces the 3-methoxyphenyl, impacting lipophilicity (logP: 3.88 for Y041-9292 vs. estimated ~3.5–4.0 for the target compound) and electronic effects .
- Biological Implications : Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy’s electron-donating effects.
B. 4-(2-Methoxyphenyl)piperazinomethanone
- Key Differences :
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate
- Key Differences: Ester vs. Methanone: The ester group increases hydrolytic susceptibility compared to the stable methanone bridge in the target compound . Piperidine vs. Piperazine: The lack of a nitrogen in the piperidine ring reduces hydrogen-bond acceptor capacity .
Physicochemical Properties
- The 3-methoxyphenyl group in the target compound likely increases logP slightly compared to pyrazole analogs but reduces it relative to chlorophenyl derivatives .
Noncovalent Interactions
- Halogen Bonding : Absent in the target compound but critical in chlorophenyl analogs like Y041-9292 for crystal packing and protein interactions .
- Hydrogen Bonding: The 3-methoxy group may form weaker H-bonds than the hydroxyl group in Y041-9292 but stronger than non-polar chlorophenyl .
- π-Stacking : The pyrrole-thiazole system in the target compound likely enhances aromatic interactions compared to pyrazole derivatives .
生物活性
The compound [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a synthetic molecule with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O
- Molecular Weight : 322.4 g/mol
- IUPAC Name : 3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole
The structure of this compound features a piperazine ring, a pyrrole moiety, and a thiazole group, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) may influence mood and behavior.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in neurotransmitter metabolism could alter synaptic transmission.
- Antimicrobial Activity : Some thiazole derivatives have shown promise in inhibiting bacterial growth.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antidepressant Effects :
- Antimicrobial Properties :
- Neuroprotective Effects :
Q & A
Q. How can researchers optimize the synthesis of [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions between piperazine and thiazole intermediates but risk side reactions .
- Catalysts: Use palladium-based catalysts for Suzuki-Miyaura couplings or acid/base catalysts for amide bond formation .
- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation for purification .
- pH control: Maintain neutral to slightly basic conditions (pH 7–9) to prevent degradation of acid-sensitive groups like the methoxyphenyl moiety .
Q. What are the standard spectroscopic techniques for characterizing this compound, and how should researchers interpret conflicting spectral data?
Methodological Answer: Core techniques include:
- NMR spectroscopy: Compare H and C NMR shifts with analogous piperazine-thiazole derivatives (e.g., δ 3.7–4.2 ppm for piperazine protons, δ 160–170 ppm for carbonyl carbons) .
- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula; discrepancies in isotopic patterns may indicate impurities .
- IR spectroscopy: Validate carbonyl (1650–1750 cm) and aromatic C–H (3000–3100 cm) stretches .
For conflicting data, cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .
Q. What computational tools are recommended for predicting the compound’s reactivity and noncovalent interactions?
Methodological Answer:
- Wavefunction analysis (Multiwfn): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the thiazole and piperazine moieties .
- Noncovalent interaction (NCI) analysis: Use density-based methods (e.g., NCI plots) to map hydrogen bonding and van der Waals interactions between the compound and biological targets .
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to study substituent effects on electronic properties .
Advanced Research Questions
Q. How can researchers determine the mechanism of action for this compound’s reported biological activity (e.g., antitumor or anti-inflammatory effects)?
Methodological Answer:
- Target identification: Perform molecular docking against receptors like serotonin (5-HT) or dopamine D2, where piperazine derivatives are known to bind .
- Kinetic studies: Use surface plasmon resonance (SPR) to measure binding affinity () and stoichiometry .
- Isotopic labeling: Track metabolic pathways via C-labeled methoxyphenyl groups in cell-based assays .
Q. What strategies resolve contradictions in observed biological activity across different cell lines or assay conditions?
Methodological Answer:
- Dose-response profiling: Test multiple concentrations (e.g., 1 nM–100 µM) to distinguish target-specific effects from cytotoxicity .
- Structure-activity relationship (SAR): Synthesize analogs (e.g., replacing pyrrole with pyrazole) to isolate pharmacophoric groups .
- Assay standardization: Normalize results using positive controls (e.g., cisplatin for cytotoxicity) and account for cell line-specific metabolic differences .
Q. How can researchers investigate the role of noncovalent interactions in stabilizing this compound’s binding to proteins or DNA?
Methodological Answer:
- X-ray crystallography/Molecular dynamics (MD): Resolve binding poses in protein-ligand complexes and simulate interaction dynamics over 100+ ns trajectories .
- Alanine scanning mutagenesis: Identify critical residues in the binding pocket by replacing them with alanine and measuring affinity changes .
- Isothermal titration calorimetry (ITC): Quantify enthalpy-entropy contributions to binding, highlighting hydrogen bonds or hydrophobic effects .
Q. What advanced synthetic routes enable selective functionalization of the thiazole or pyrrole rings?
Methodological Answer:
- Directed ortho-metalation: Use lithium bases to deprotonate specific positions on the thiazole ring for halogenation or alkylation .
- Cross-coupling reactions: Employ Buchwald-Hartwig conditions to introduce aryl groups to the pyrrole nitrogen .
- Protecting group strategies: Temporarily mask the piperazine nitrogen with Boc groups to prevent unwanted side reactions during functionalization .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., binding affinity vs. docking scores)?
Methodological Answer:
- Force field refinement: Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect experimental conditions (e.g., solvation effects) .
- Consensus scoring: Combine results from multiple docking programs (e.g., Glide, GOLD) to improve reliability .
- Experimental validation: Use SPR or fluorescence polarization to reconcile computational data with empirical measurements .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in high-throughput screening (HTS) assays?
Methodological Answer:
- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values .
- Principal component analysis (PCA): Reduce dimensionality of HTS data to identify outliers or clustering patterns .
- Z’-factor validation: Ensure assay robustness by maintaining Z’ > 0.5 across replicates .
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